![molecular formula C11H12F3NO B181396 Acetamide, 2,2,2-trifluoro-N-[2-(1-methylethyl)phenyl]- CAS No. 183266-63-9](/img/structure/B181396.png)
Acetamide, 2,2,2-trifluoro-N-[2-(1-methylethyl)phenyl]-
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Overview
Description
Acetamide, 2,2,2-trifluoro-N-[2-(1-methylethyl)phenyl]- is a chemical compound with the molecular formula C11H12F3NO. It is commonly referred to as TFMPP and belongs to the class of phenethylamines. TFMPP has been widely used in scientific research for its unique properties and potential applications. In
Mechanism of Action
TFMPP acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are serotonin receptors located in the central nervous system. It has been shown to increase serotonin release and inhibit serotonin reuptake, leading to an increase in serotonin levels in the brain. This increase in serotonin levels is thought to be responsible for TFMPP's psychoactive effects.
Biochemical and Physiological Effects:
TFMPP has been shown to produce a range of biochemical and physiological effects. It has been shown to produce changes in heart rate, blood pressure, and body temperature. TFMPP has also been shown to produce changes in mood and behavior, including euphoria, anxiety, and hallucinations. Additionally, TFMPP has been shown to produce changes in cognitive function, including memory and attention.
Advantages and Limitations for Lab Experiments
TFMPP has several advantages and limitations for use in lab experiments. One advantage is its ability to selectively target serotonin receptors, making it a useful tool for studying the role of these receptors in various physiological processes. However, TFMPP's psychoactive effects may limit its use in certain experiments, as they may confound results or interfere with animal behavior.
Future Directions
There are several potential future directions for research on TFMPP. One area of interest is its potential use as a treatment for depression and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of TFMPP and its effects on the central nervous system. Finally, TFMPP may have potential applications in the study of serotonin receptors and their role in various physiological processes.
Synthesis Methods
TFMPP can be synthesized through a multistep process starting from 2-bromo-1-phenylpropane. The first step involves the reaction of 2-bromo-1-phenylpropane with isopropylmagnesium bromide to form 2-(1-methylethyl)phenylmagnesium bromide. The second step involves the reaction of 2-(1-methylethyl)phenylmagnesium bromide with trifluoroacetic anhydride to form 2,2,2-trifluoro-N-[2-(1-methylethyl)phenyl]acetamide, which is then hydrolyzed to TFMPP.
Scientific Research Applications
TFMPP has been widely used in scientific research for its potential applications in various fields. It has been studied for its potential use as a psychoactive drug, as well as for its effects on the central nervous system. TFMPP has also been studied for its potential use in the treatment of depression and anxiety disorders. Additionally, TFMPP has been studied for its potential use as a tool in the study of serotonin receptors and their role in various physiological processes.
properties
CAS RN |
183266-63-9 |
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Product Name |
Acetamide, 2,2,2-trifluoro-N-[2-(1-methylethyl)phenyl]- |
Molecular Formula |
C11H12F3NO |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C11H12F3NO/c1-7(2)8-5-3-4-6-9(8)15-10(16)11(12,13)14/h3-7H,1-2H3,(H,15,16) |
InChI Key |
QHQPLQGCAVHXLX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C(F)(F)F |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C(F)(F)F |
Origin of Product |
United States |
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